molecular formula C7H2Cl2N2O5 B3052568 4-Chloro-3,5-dinitrobenzoyl chloride CAS No. 42486-87-3

4-Chloro-3,5-dinitrobenzoyl chloride

Cat. No.: B3052568
CAS No.: 42486-87-3
M. Wt: 265 g/mol
InChI Key: XJECLNKDUIATFG-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClN2O5 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and nitro groups at the 3- and 5-positions. This compound is primarily used in organic synthesis and analytical chemistry, particularly for the derivatization of alcohols and amines.

Scientific Research Applications

Chemistry: 4-Chloro-3,5-dinitrobenzoyl chloride is widely used in organic synthesis for the derivatization of alcohols and amines. It is also employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules for analytical purposes. For example, it can be used to label amino acids and peptides, facilitating their detection and quantification in complex biological samples .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various chemical products .

Mechanism of Action

While the exact mechanism of action for “4-Chloro-3,5-dinitrobenzoyl chloride” is not specified, compounds like “3,5-Dinitrobenzoic acid” are used in the identification of various organic substances, especially alcohols, by derivatization .

Safety and Hazards

“3,5-Dinitrobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects . Contact with water liberates toxic gas . The safety and hazards of “4-Chloro-3,5-dinitrobenzoyl chloride” might be similar.

Future Directions

The future directions of “4-Chloro-3,5-dinitrobenzoyl chloride” could involve its use in the synthesis of other compounds. For example, a series of 3,5-dinitropyrazole derivatives was prepared from 4-chloro-3,5-dinitropyrazole . These derivatives could have potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzoyl chloride is typically synthesized from 4-chloro-3,5-dinitrobenzoic acid. The preparation involves the reaction of the acid with chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitrobenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3,5-dinitrobenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alcohols, amines, and pyridine are commonly used. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents like hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride, can be used.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,5-dinitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents, which enhance its reactivity and specificity in chemical reactions. The combination of these substituents makes it particularly effective as a derivatizing agent, providing distinct advantages in terms of reaction efficiency and product stability .

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJECLNKDUIATFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634281
Record name 4-Chloro-3,5-dinitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42486-87-3
Record name 4-Chloro-3,5-dinitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 75.75 gm. (0.307 mole) of 4-chloro-3,5-dinitrobenzoic acid and 64.0 gm. (0.307 mole) of phosphorus pentachloride is heated at reflux for ninety minutes and cooled to room temperature. The phosphorus oxychloride is removed by distillation in vacuo. The residue is washed with Skellysolve "B" and the solvent removed by decantation. The oily residue is recrystallized from benzene-cyclohexane. There is obtained 58.2 gm (72%) of tan needles melting at 55°-57°.
Quantity
0.307 mol
Type
reactant
Reaction Step One
Quantity
0.307 mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of 75.75 gm. (0.307 mole) of 4-chloro-3,5-dinitrobenzoic acid and 64.0 gm. (0.307 mole) of phosphorus pentachloride is heated at reflux for ninety minutes and cooled to room temperature. The phosphorus oxychloride is removed by distillation in vacuo The residue is washed with Skellysolve "B" and the solvent removed by decantation. The oily residue is recrystallized from benzene-cyclohexane. There is obtained 58.2 gm. (72%) of tan needles melting at 55°-57° .
Quantity
0.307 mol
Type
reactant
Reaction Step One
Quantity
0.307 mol
Type
reactant
Reaction Step Two
[Compound]
Name
tan needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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